Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate
Description
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate is a Boc-protected amino acid ester derivative with a chloromethyl ester group. Its structure comprises three key functional moieties:
- A tert-butoxycarbonyl (Boc) group protecting the amino functionality, which is acid-labile and widely used in peptide synthesis to prevent unwanted side reactions .
- A phenylacetate backbone, providing steric bulk and aromatic character that influence solubility and reactivity.
- A chloromethyl ester group, which enhances electrophilicity and serves as a reactive handle for nucleophilic substitution or alkylation reactions.
This compound is typically synthesized via a two-step process: (1) Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by (2) esterification with chloromethyl chloroformate or analogous reagents. Its primary applications include solid-phase peptide synthesis (SPPS) and as a precursor for bioactive molecule derivatization due to its dual reactivity (Boc deprotection and ester substitution) .
Properties
IUPAC Name |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-11(12(17)19-9-15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXNKIQPEVAKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate typically involves the reaction of chloromethyl phenylacetate with tert-butoxycarbonyl-protected amine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and yield of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield various substituted derivatives, while deprotection reactions yield the free amine .
Scientific Research Applications
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The Boc-protected amino group can be deprotected to yield the free amine, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-{[(tert-Butoxy)carbonyl]amino}-2-phenylacetate
- Key Difference : Ethyl ester group instead of chloromethyl.
- Synthesis : Prepared similarly via Boc protection of phenylglycine ethyl ester, yielding a less reactive ester .
- Reactivity : Ethyl esters are hydrolytically stable under neutral conditions but require strong bases (e.g., NaOH) or enzymes for cleavage.
- Applications : Primarily used in solution-phase peptide synthesis due to slower reaction kinetics compared to chloromethyl esters.
2-Phenylpropan-2-yl 2-Bromoacetate
- Key Difference : Bromoacetate ester with a bulky 2-phenylpropan-2-yl group.
- Reactivity : The bromine atom acts as a superior leaving group compared to chlorine, enabling faster alkylation or coupling reactions. However, the bulky ester group reduces solubility in polar solvents .
- Stability : More prone to hydrolysis than chloromethyl esters due to the electron-withdrawing bromine.
Benzyl 2-{[(tert-Butoxy)carbonyl]amino}-2-phenylacetate
- Key Difference : Benzyl ester group.
- Reactivity: Benzyl esters are cleaved via hydrogenolysis (H₂/Pd), offering orthogonal deprotection relative to acid-labile Boc groups.
- Applications : Preferred in scenarios requiring selective deprotection strategies.
Comparative Data Table
Reactivity and Stability Insights
- Chloromethyl vs. Ethyl Esters : The chloromethyl group’s electronegativity enhances electrophilicity, making it 5–10× more reactive toward nucleophiles (e.g., amines in SPPS resins) than ethyl esters. However, ethyl esters exhibit superior stability in aqueous media .
- Chloromethyl vs. Bromoacetates : Bromoacetates react faster in alkylation but are less stable during long-term storage. Chloromethyl derivatives offer a balance between reactivity and shelf life .
- Boc Deprotection : All Boc-protected analogues share acid sensitivity (cleaved with trifluoroacetic acid or HCl/dioxane), but ester groups dictate secondary reactivity pathways.
Biological Activity
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound can be characterized by its unique structural elements, including a chloromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and a phenylacetate moiety. Its molecular formula is , with a molecular weight of approximately 304.76 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Boc-protected amine : The reaction of phenylacetic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
- Chloromethylation : The introduction of the chloromethyl group via chloromethyl methyl ether or similar reagents.
- Purification : The compound is purified using techniques like crystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activities. For instance, chloroacetamides have been shown to possess varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. A study highlighted that derivatives with halogenated phenyl rings demonstrated enhanced lipophilicity, which aids in permeating cell membranes and exerting antimicrobial effects .
| Compound | Antimicrobial Activity | Effective Against |
|---|---|---|
| Chloromethyl 2-amino-2-phenylacetate | Moderate | Staphylococcus aureus, Escherichia coli |
| N-(4-chlorophenyl)-chloroacetamide | High | Staphylococcus aureus, MRSA |
| N-(3-bromophenyl)-chloroacetamide | High | Candida albicans |
Enzyme Inhibition
This compound's potential as an enzyme inhibitor is noteworthy. Compounds with similar structures often act as modulators in biochemical pathways, targeting specific enzymes involved in disease mechanisms. The presence of the Boc protecting group allows for selective reactions, which can be exploited to design inhibitors for therapeutic purposes.
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with various biological molecules:
- Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions with biological nucleophiles (e.g., amino acids), potentially leading to the modification of proteins or nucleic acids.
- Enzyme Modulation : By acting on specific enzymes, this compound may inhibit or enhance their activity, influencing metabolic pathways relevant to disease states.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. Results indicated that certain structural modifications significantly enhanced antimicrobial efficacy against resistant strains .
- Drug Design Applications : Research has demonstrated that derivatives of compounds like this compound can serve as intermediates in synthesizing more complex pharmaceutical agents aimed at treating infections caused by resistant bacteria .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds suggest that structural features such as lipophilicity and molecular weight significantly influence absorption and bioavailability, crucial for effective drug design .
Q & A
Basic: What synthetic methodologies are recommended for preparing Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate?
The synthesis typically involves sequential protection, esterification, and functionalization steps. A common approach is:
- Step 1 : Boc-protection of the primary amine group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM to yield tert-butoxycarbonyl (Boc)-protected intermediates .
- Step 2 : Esterification of the carboxylic acid group with chloromethyl chloroformate under anhydrous conditions, often catalyzed by DMAP or pyridine .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
Key Consideration : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm product identity via NMR (e.g., tert-butyl proton signals at δ 1.4 ppm) .
Advanced: How can computational reaction path search methods optimize the synthesis of this compound?
Advanced optimization employs quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:
- Use ICReDD’s workflow to simulate intermediates and identify energy barriers in Boc-deprotection or esterification steps .
- Apply microkinetic modeling to determine rate-limiting steps and adjust catalysts (e.g., Lewis acids) or solvents (e.g., DMF vs. DCM) to lower activation energy .
Validation : Cross-reference computational predictions with experimental yields (e.g., GC-MS or HPLC data) to refine reaction conditions .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with ≤3 ppm error .
- FT-IR : Detect characteristic Boc-group C=O stretching (~1680–1720 cm⁻¹) and ester C-O (~1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reaction yield data across different studies?
Contradictions often arise from unaccounted variables (e.g., moisture sensitivity, catalyst purity). To address this:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, stoichiometry) and identify critical factors .
- Statistical Analysis : Apply ANOVA to quantify the significance of variables (e.g., p < 0.05) and optimize conditions via response surface methodology (RSM) .
Example : If Boc-deprotection yields vary, test moisture levels in solvents via Karl Fischer titration and correlate with yields .
Basic: What purification strategies are effective for isolating this compound from byproducts?
- Liquid-Liquid Extraction : Separate polar impurities (e.g., unreacted Boc reagent) using aqueous NaHCO₃ and DCM .
- Flash Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 10–30% ethyl acetate) to resolve esters from chlorinated byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals; monitor melting point (expected ~80–100°C) .
Advanced: What role does this compound play in catalytic asymmetric synthesis?
The chloromethyl group serves as a reactive handle for nucleophilic substitution in asymmetric catalysis. For example:
- Organocatalysis : Use chiral amines or phosphines to induce enantioselective substitution at the chloromethyl site .
- Transition-Metal Catalysis : Employ Pd(0) or Cu(I) complexes for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
Mechanistic Insight : Monitor stereochemistry via circular dichroism (CD) or chiral HPLC to assess enantiomeric excess (ee) .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
- Thermal Stability : Conduct accelerated degradation studies (40–60°C) and analyze via HPLC to detect decomposition products (e.g., free amine or ester hydrolysis) .
- Light Sensitivity : Expose samples to UV/visible light and track degradation using UV-Vis spectroscopy (λmax ~250–300 nm) .
- Moisture Sensitivity : Store under inert gas (N₂/Ar) with molecular sieves; test hygroscopicity via dynamic vapor sorption (DVS) .
Advanced: What strategies mitigate competing side reactions during functionalization?
- Protection/Deprotection Sequences : Temporarily mask reactive groups (e.g., Boc for amines, TMS for alcohols) to direct reactivity .
- Kinetic vs. Thermodynamic Control : Adjust temperature (low temp favors kinetic products) and solvent polarity (aprotic solvents reduce nucleophilic interference) .
- In Situ Quenching : Add scavengers (e.g., polymer-bound thiourea for excess chloroformate) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
